molecular formula C8H9Cl2N3 B076292 1-(2,6-Dichlorobenzyl)guanidine CAS No. 14885-07-5

1-(2,6-Dichlorobenzyl)guanidine

Cat. No. B076292
CAS RN: 14885-07-5
M. Wt: 218.08 g/mol
InChI Key: RGVMWJYLTMLTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dichlorobenzyl)guanidine, also known as DCBG, is a compound that has been extensively studied for its potential as an antiseptic and disinfectant agent. It belongs to the family of guanidine compounds, which are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.

Mechanism Of Action

The mechanism of action of 1-(2,6-Dichlorobenzyl)guanidine is not fully understood, but it is believed to involve disruption of the microbial cell membrane. 1-(2,6-Dichlorobenzyl)guanidine has been shown to bind to the lipid bilayer of the cell membrane, causing leakage of intracellular contents and ultimately leading to cell death. 1-(2,6-Dichlorobenzyl)guanidine has also been shown to inhibit the activity of certain enzymes involved in microbial metabolism.

Biochemical And Physiological Effects

1-(2,6-Dichlorobenzyl)guanidine has been shown to have low toxicity and is generally considered safe for use in humans. However, it can cause skin irritation and allergic reactions in some individuals. 1-(2,6-Dichlorobenzyl)guanidine has been shown to have minimal effects on mammalian cells, including human skin fibroblasts and red blood cells.

Advantages And Limitations For Lab Experiments

1-(2,6-Dichlorobenzyl)guanidine has several advantages as an antimicrobial agent in lab experiments. It has broad-spectrum activity against a variety of microorganisms, making it useful for a wide range of applications. It is also relatively stable and easy to handle. However, 1-(2,6-Dichlorobenzyl)guanidine has some limitations. It is not effective against all microorganisms, and its mechanism of action is not fully understood. Additionally, its use as a preservative in cosmetics and personal care products is subject to regulatory restrictions.

Future Directions

There are several potential future directions for research on 1-(2,6-Dichlorobenzyl)guanidine. One area of interest is the development of new formulations and delivery systems for 1-(2,6-Dichlorobenzyl)guanidine, such as nanoparticles or liposomes, which could enhance its antimicrobial activity and reduce toxicity. Another area of interest is the study of 1-(2,6-Dichlorobenzyl)guanidine's potential as a therapeutic agent for the treatment of microbial infections. 1-(2,6-Dichlorobenzyl)guanidine's ability to inhibit certain enzymes involved in microbial metabolism could make it a promising target for drug development. Finally, further research is needed to fully understand the mechanism of action of 1-(2,6-Dichlorobenzyl)guanidine and its effects on mammalian cells.

Synthesis Methods

1-(2,6-Dichlorobenzyl)guanidine can be synthesized by reacting 2,6-dichlorobenzyl chloride with guanidine in the presence of a base such as sodium hydroxide. The reaction yields 1-(2,6-Dichlorobenzyl)guanidine as a white crystalline solid with a melting point of 128-130°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)guanidine has been extensively studied for its potential as an antiseptic and disinfectant agent. It has been shown to have broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. 1-(2,6-Dichlorobenzyl)guanidine has been tested against a variety of microorganisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Herpes simplex virus. 1-(2,6-Dichlorobenzyl)guanidine has also been tested for its potential as a preservative in cosmetics and personal care products.

properties

CAS RN

14885-07-5

Product Name

1-(2,6-Dichlorobenzyl)guanidine

Molecular Formula

C8H9Cl2N3

Molecular Weight

218.08 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]guanidine

InChI

InChI=1S/C8H9Cl2N3/c9-6-2-1-3-7(10)5(6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13)

InChI Key

RGVMWJYLTMLTMW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CN=C(N)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN=C(N)N)Cl

synonyms

N-(2,6-DICHLORO-BENZYL)-GUANIDINE

Origin of Product

United States

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